

# Managing Fruquintinib palmar-plantar erythrodysesthesia

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Fruquintinib

CAS No.: 1194506-26-7

Cat. No.: S528503

[Get Quote](#)

## Fruquintinib PPE: Incidence & Management

Palmar-plantar erythrodysesthesia (PPE), also known as hand-foot skin reaction, is a **common and expected adverse reaction** associated with **Fruquintinib** therapy. The following table summarizes the key quantitative data from clinical trials [1] [2] [3].

Aspect	Quantitative Data
Overall Incidence	35% of patients (n=911) [1] [2]
Grade 3 Incidence	8% of patients (n=911) [1] [2]. In a Japan subgroup, Grade $\geq 3$ incidence was 17.9% [3].
Recommended Dose Reduction Levels	First reduction: 4 mg; Second reduction: 3 mg [2]
Time to Onset	Median time to first onset of any grade is typically within the first few treatment cycles.

## Frequently Asked Questions (FAQs)

**Q1: What is the expected incidence of PPE in patients taking Fruquintinib?** In the global clinical trial population of 911 patients with metastatic colorectal cancer (mCRC), 35% of patients experienced PPE of any grade, with 8% experiencing Grade 3 events [1] [2]. No Grade 4 events were reported. A subgroup analysis of patients in Japan showed a higher rate of severe PPE, with 17.9% experiencing Grade  $\geq 3$  events [3].

**Q2: How is PPE graded and what are the clinical signs?** PPE is graded based on the National Cancer Institute's Common Terminology Criteria for Adverse Events (NCI CTCAE). The management strategy depends on the severity grade [2]:

- **Grade 1 (Mild):** Skin changes (erythema, edema, hyperkeratosis) without pain.
- **Grade 2 (Moderate):** Skin changes with pain; limiting instrumental **Activities of Daily Living (ADLs)**.
- **Grade 3 (Severe):** Severe skin changes with pain; limiting self-care **ADLs**.

**Q3: What are the official dosage modification guidelines for PPE?** The prescribing information provides the following guidance [2]:

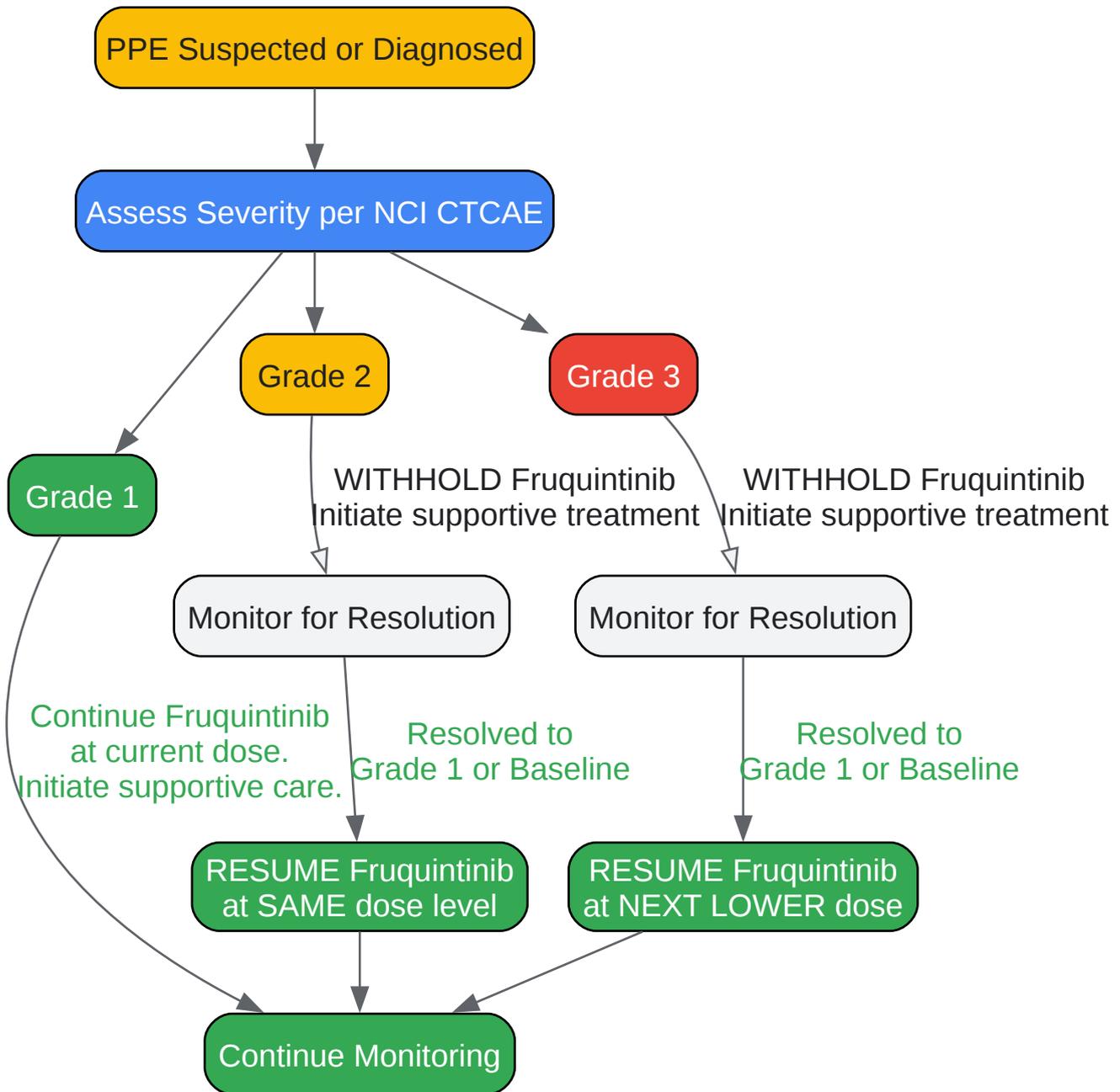
- **For Grade 2 PPE:** Withhold **Fruquintinib** and initiate supportive treatment. Upon resolution to Grade 1 or baseline, resume treatment at the **same dose level**.
- **For Grade 3 PPE:** Withhold **Fruquintinib** and initiate supportive treatment. Upon resolution to Grade 1 or baseline, resume treatment at the **next lower dose level**.

**Q4: Are there any proactive strategies to prevent or mitigate PPE?** While not specified in the official label, general management strategies for VEGF inhibitor-related PPE are applicable. These include [4]:

- **Dose Schedules:** Some investigational protocols use alternative schedules, such as a **2-weeks-on/1-week-off** regimen, to potentially manage toxicity.
- **Supportive Care:** Encourage patients to use thick moisturizing creams, avoid hot water and friction, and wear well-fitting, soft shoes.

## Troubleshooting & Management Guide

For researchers designing protocols or managing patients on **Fruquintinib**, the following workflow provides a clear, step-by-step guide for managing PPE based on severity. This diagram can be integrated into study protocols or clinical guidelines.



[Click to download full resolution via product page](#)

## PPE Management Clinical Decision Pathway

The diagram above outlines the protocol for managing different grades of PPE:

- **Grade 1:** Continue treatment with increased supportive care.
- **Grade 2:** Withhold therapy until resolution, then resume at the same dose.
- **Grade 3:** Withhold therapy until resolution, then resume at a reduced dose.

## Experimental Design & Protocol Considerations

For researchers, understanding how PPE was managed in pivotal trials is crucial for designing new studies. The phase 3 FRESCO-2 trial, which led to the drug's approval, utilized the following methodology [3]:

- **Intervention:** Patients received **Fruquintinib** 5 mg or placebo orally once daily on a schedule of **3 weeks on, 1 week off** per 28-day cycle.
- **Safety Monitoring:** Adverse events, including PPE, were monitored and graded throughout the treatment period according to **NCI CTCAE version 5.0**.
- **Dosing Modifications:** The protocol predefined dose reduction levels (to 4 mg and then to 3 mg) and specified withholding rules for specific toxicities like PPE, aligning with the prescribing information.

This structured approach ensures that you can effectively monitor, grade, and manage PPE in a clinical or research setting.

### *Need Custom Synthesis?*

*Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.*

## References

1. of Action for FRUZAQLA® ( Mechanism ) fruquintinib [fruzaqhacp.com]
2. DailyMed - FRUZAQLA- fruquintinib capsule [dailymed.nlm.nih.gov]
3. a FRESCO-2 subgroup analysis of patients enrolled in Japan [pmc.ncbi.nlm.nih.gov]
4. Fruquintinib and sintilimab plus SOX as perioperative ... [pubmed.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Managing Fruquintinib palmar-plantar erythrodysesthesia].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b528503#managing-fruquintinib-palmar-plantar-erythrodysesthesia>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)